molecular formula C6H3ClN2O3 B14862573 2-Chloro-4-nitro-pyridine-3-carbaldehyde CAS No. 1060809-80-4

2-Chloro-4-nitro-pyridine-3-carbaldehyde

Cat. No.: B14862573
CAS No.: 1060809-80-4
M. Wt: 186.55 g/mol
InChI Key: YHUUCJANLCNCBV-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitro-pyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the nitration of 2-chloro-pyridine-3-carbaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: 2-Amino-4-nitro-pyridine-3-carbaldehyde.

    Reduction: 2-Chloro-4-amino-pyridine-3-carbaldehyde.

    Oxidation: 2-Chloro-4-nitro-pyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-4-nitro-pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-pyridine-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-4-ethoxypyridine

Uniqueness

2-Chloro-4-nitro-pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1060809-80-4

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

2-chloro-4-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClN2O3/c7-6-4(3-10)5(9(11)12)1-2-8-6/h1-3H

InChI Key

YHUUCJANLCNCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])C=O)Cl

Origin of Product

United States

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